molecular formula C20H15FO3 B6411742 5-(3-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% CAS No. 1261955-98-9

5-(3-Benzyloxyphenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6411742
CAS RN: 1261955-98-9
M. Wt: 322.3 g/mol
InChI Key: ADLKKNZDGDKHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% (5-BFB-95) is a synthetic aromatic acid with a wide range of applications in scientific research. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals and materials. 5-BFB-95 has a wide range of biochemical and physiological effects, and has been used in laboratory experiments and clinical studies.

Scientific Research Applications

5-(3-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% is used in a wide range of scientific research applications. It is used in the synthesis of many compounds, including pharmaceuticals and materials. It is also used in the synthesis of organic dyes and pigments, as well as in the synthesis of peptide and protein derivatives. 5-(3-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% has been used in studies of enzyme inhibition, as well as in studies of cell signaling pathways. It has also been used in studies of the structure and function of proteins.

Mechanism of Action

The mechanism of action of 5-(3-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in cell signaling pathways. It has also been shown to bind to certain proteins, which may affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% are not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cell signaling pathways. It has also been shown to bind to certain proteins, which may affect their structure and function.

Advantages and Limitations for Lab Experiments

5-(3-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively stable at room temperature. It is also relatively non-toxic, and can be used in a wide range of experiments. The main limitation of 5-(3-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 5-(3-Benzyloxyphenyl)-2-fluorobenzoic acid, 95%. These include further studies of its mechanism of action, as well as studies of its potential applications in pharmaceuticals and materials. Further studies of its biochemical and physiological effects are also needed. Additionally, further studies of its solubility in water could lead to new applications for 5-(3-Benzyloxyphenyl)-2-fluorobenzoic acid, 95%.

Synthesis Methods

5-(3-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% is synthesized through a two-step process. The first step involves the reaction of 3-bromobenzyl alcohol with fluorobenzene in the presence of anhydrous potassium carbonate and acetonitrile as a solvent. This reaction produces 3-bromobenzyloxybenzene. The second step involves the reaction of 3-bromobenzyloxybenzene with 2-fluorobenzoic acid in the presence of anhydrous potassium carbonate and acetonitrile as a solvent. This reaction produces 5-(3-Benzyloxyphenyl)-2-fluorobenzoic acid, 95%.

properties

IUPAC Name

2-fluoro-5-(3-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-19-10-9-16(12-18(19)20(22)23)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLKKNZDGDKHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692225
Record name 3'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Benzyloxyphenyl)-2-fluorobenzoic acid

CAS RN

1261955-98-9
Record name 3'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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